ZINC nitrate

概述

描述

Zinc nitrate (Zn(NO₃)₂) is a highly hygroscopic inorganic compound commonly encountered in its hexahydrate form (Zn(NO₃)₂·6H₂O). It is synthesized via the reaction of zinc metal, oxide, hydroxide, or carbonate with nitric acid . Key physical properties include a molecular weight of 297.49 g/mol (hexahydrate), density of 2.065 g/cm³, melting point of 36.4°C (hexahydrate), and decomposition at ~125°C, releasing toxic nitrogen oxides . The compound is highly soluble in water (184.3 g/100 mL at 20°C) and alcohol, making it versatile for industrial and laboratory applications .

This compound serves as a precursor in ZnO synthesis, a catalyst in resin production, a mordant in dyeing, and an oxidizing agent in explosives and pharmaceuticals . Its oxidizing nature necessitates careful handling, as it poses health hazards (e.g., respiratory irritation) and environmental risks .

准备方法

Synthetic Routes and Reaction Conditions: Zinc nitrate is usually prepared by dissolving zinc metal, zinc oxide, or related materials in nitric acid. The reactions are as follows:

- Zinc metal: [ \text{Zn} + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + \text{H}_2 ]

- Zinc oxide: [ \text{ZnO} + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + \text{H}_2\text{O} ]

These reactions are accompanied by the hydration of this compound. The anhydrous salt can be prepared by reacting anhydrous zinc chloride with nitrogen dioxide: [ \text{ZnCl}_2 + 4 \text{NO}_2 \rightarrow \text{Zn(NO}_3\text{)}_2 + 2 \text{NOCl} ]

Industrial Production Methods: Industrial production of this compound typically involves the same reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield .

Types of Reactions:

-

Thermal Decomposition: On heating, this compound undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen: [ 2 \text{Zn(NO}_3\text{)}_2 \rightarrow 2 \text{ZnO} + 4 \text{NO}_2 + \text{O}_2 ]

-

Reaction with Acetic Anhydride: Treatment of this compound with acetic anhydride gives zinc acetate: [ \text{Zn(NO}_3\text{)}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + 2 \text{HNO}_3 ]

Common Reagents and Conditions:

Oxidizing Agent: this compound acts as a strong oxidizing agent and can react with various reducing agents under appropriate conditions.

Major Products:

Zinc Oxide: Formed during thermal decomposition.

Zinc Acetate: Formed when reacted with acetic anhydride.

科学研究应用

Energy Storage

Zinc-Nitrate Batteries

Zinc nitrate has emerged as a key component in the development of rechargeable zinc-nitrate batteries. These batteries utilize the redox potential difference between zinc and nitrate ions for energy storage. Recent research from City University of Hong Kong demonstrated the creation of a high-performance rechargeable zinc-nitrate/ethanol battery using a novel bifunctional catalyst. This innovation enhances the efficiency of both the electrocatalytic nitrate reduction reaction and ethanol oxidation reaction, paving the way for sustainable energy storage solutions .

Chemical Synthesis

This compound serves as a crucial reactant in various chemical synthesis processes:

- Coordination Polymers : It is commonly used in laboratories for synthesizing coordination polymers, which are essential in materials science.

- Catalyst in Organic Reactions : this compound acts as a catalyst in the production of dyes, pharmaceuticals, and agrochemicals .

- Production of Zinc Salts : It provides a precursor for synthesizing other zinc compounds .

Textile Industry

In the textile industry, this compound is utilized for:

- Dyeing Processes : As a mordant, it enhances dye uptake, resulting in brighter colors and improved durability of fabrics .

- Flame Retardancy : It contributes to producing flame-retardant textiles, increasing safety in various applications.

- Anti-Microbial Treatments : this compound-treated fabrics exhibit antimicrobial properties, making them suitable for medical textiles .

Ceramics and Glass Manufacturing

This compound plays a significant role in enhancing the properties of ceramic materials:

- Improved Mechanical Properties : It enhances thermal and mechanical properties, leading to high-strength ceramics.

- Flux Agent in Glass Production : this compound improves optical properties and stability in glass products, including specialized radiation-shielding glass .

Environmental Applications

This compound is instrumental in environmental remediation efforts:

- Water Treatment : It aids in purifying water by removing impurities and harmful substances.

- Soil Remediation : this compound helps stabilize heavy metals in contaminated soils, reducing environmental risks .

Data Table: Properties and Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Energy Storage | Rechargeable zinc-nitrate batteries | High performance and sustainable energy storage |

| Chemical Synthesis | Catalyst for organic reactions | Production of dyes and pharmaceuticals |

| Textile Industry | Mordant for dyeing | Brighter colors and improved durability |

| Ceramics | Enhances mechanical properties | High-strength ceramics |

| Environmental Science | Water purification | Removal of impurities |

Case Study 1: Rechargeable Zinc-Nitrate Battery Development

A collaborative study led by chemists from City University of Hong Kong focused on developing an efficient catalyst for zinc-nitrate batteries. The introduction of a tetraphenylporphyrin-modified bimetallic catalyst significantly improved the battery's performance metrics, highlighting this compound's potential in renewable energy technologies .

Case Study 2: Textile Treatment Innovations

Research conducted on the application of this compound in textile treatments demonstrated its effectiveness as a mordant. Fabrics treated with this compound exhibited enhanced dye uptake and durability compared to untreated fabrics, showcasing its utility in improving textile quality .

作用机制

Zinc nitrate ionizes in water to give zinc and nitrate ions. The zinc ions can hydrolyze to form zinc hydroxide and release hydrogen ions, making the solution acidic . In biological systems, zinc ions can interact with various enzymes and proteins, influencing their activity and stability .

相似化合物的比较

Comparison with Similar Zinc Compounds

Zinc nitrate is often compared to other zinc salts (e.g., zinc acetate, chloride, and sulfate) in terms of structural, optical, and catalytic properties. Below is a detailed analysis:

Structural and Morphological Properties

Key Findings :

- This compound and sulfate produce larger ZnO crystallites due to oriented self-assembly and dissolution-reprecipitation mechanisms, while acetate and chloride stabilize smaller particles .

- ZnO films from this compound exhibit high crystallinity but lower optical transmittance compared to acetate-derived films .

Optical and Functional Properties

Key Findings :

- This compound-based Mn²⁺-doped Zn₂SiO₄ phosphors show 2× stronger green emission than acetate-based counterparts due to reduced defect concentrations .

- ZnO from zinc chloride forms rod/plate-like structures with unique photocatalytic properties .

Key Findings :

生物活性

Zinc nitrate, with the chemical formula Zn(NO₃)₂, is a colorless crystalline solid that has garnered attention for its various biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential applications of this compound, based on diverse research findings.

Overview of this compound

This compound is primarily used in agriculture as a fertilizer and in various industrial applications. Its role as a source of zinc, an essential trace element, is crucial for numerous biological processes.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that zinc compounds, including this compound, can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for zinc oxide nanoparticles derived from this compound were reported to be 92.07 ± 0.13 μg/mL for E. coli and 88.13 ± 0.35 μg/mL for S. aureus .

Mechanisms of Action:

- Reactive Oxygen Species (ROS) Generation: Zinc ions can induce oxidative stress in microbial cells, leading to cell death.

- Membrane Disruption: Zinc can interact with bacterial membranes, compromising their integrity and function.

- DNA Damage: Zinc ions may interfere with DNA replication and repair mechanisms .

2. Role in Plant Growth and Development

Zinc is vital for plant growth, influencing enzyme activity and photosynthesis. This compound is often used to correct zinc deficiencies in crops, promoting better yields and health.

Effects on Plant Physiology:

- Enhances chlorophyll synthesis.

- Improves root development and nutrient uptake.

- Increases resistance to diseases .

Case Study 1: Antibacterial Efficacy of Zinc Oxide Nanoparticles

A study demonstrated that zinc oxide nanoparticles synthesized from this compound exhibited strong antibacterial properties against multidrug-resistant bacteria. The nanoparticles were effective due to their ability to generate ROS and disrupt cellular functions .

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 92.07 ± 0.13 |

| Staphylococcus aureus | 88.13 ± 0.35 |

Case Study 2: Impact on Crop Yield

Research conducted on wheat crops treated with this compound showed a marked increase in yield compared to untreated controls. The study highlighted the importance of zinc in enhancing photosynthetic efficiency and overall plant vigor .

This compound's biological activity can be attributed to several mechanisms:

- Enzyme Activation: Zinc acts as a cofactor for numerous enzymes involved in metabolic processes.

- Gene Expression Regulation: Zinc influences the expression of genes related to stress responses in both plants and animals.

- Immune Function Enhancement: In humans, adequate zinc levels are associated with improved immune responses .

常见问题

Basic Questions

Q. What are the standard laboratory methods for synthesizing zinc nitrate?

this compound is typically synthesized by reacting metallic zinc with nitric acid. The reaction proceeds as:

For controlled synthesis, dilute nitric acid (~6 M) is recommended to avoid excessive exothermicity. Post-reaction, the solution is filtered and crystallized at 25°C to obtain hexahydrate crystals (Zn(NO₃)₂·6H₂O). Purity is verified via gravimetric analysis or FTIR to confirm absence of residual nitric acid .

Q. What key physicochemical properties of this compound are critical for experimental design?

- Solubility : 184.3 g/100 mL in water at 20°C; miscible with ethanol .

- Thermal Stability : Decomposes at 125°C, releasing NOₓ gases. Avoid heating above 110°C to prevent explosive decomposition .

- Crystal Structure : Hexagonal system (hexahydrate form) with a density of 2.065 g/cm³. Structural integrity impacts dissolution kinetics in aqueous reactions .

Q. How is this compound employed in common laboratory applications?

- Catalysis : Acts as a Lewis acid catalyst in esterification and resin polymerization.

- Nanomaterial Synthesis : Precursor for ZnO nanoparticles via sol-gel methods .

- Analytical Chemistry : Source of Zn²⁺ ions in displacement reactions (e.g., Pb²⁺ → Pb in Zn + Pb(NO₃)₂ → Zn(NO₃)₂ + Pb) .

Advanced Research Questions

Q. How do synthesis parameters influence the morphology of ZnO nanoparticles derived from this compound?

ZnO nanoparticle size and crystallinity are controlled by:

- Molar Ratio : Increasing Zn(NO₃)₂:HMTA (hexamine) ratio reduces lattice defects, as evidenced by FTIR LO mode intensity shifts at 576 cm⁻¹ .

- Reaction Medium : Aqueous vs. ethanolic solutions alter nucleation rates. Microwave-assisted synthesis yields uniform nanorods (20–50 nm) compared to hydrothermal methods .

- Post-Treatment : Calcination at 400°C enhances crystallinity but may induce aggregation .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Hazard Mitigation : this compound is a strong oxidizer (NFPA 704). Avoid contact with organics (e.g., cellulose-based absorbents) to prevent combustion .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by containment in sealed containers. Evacuate 50–100 m for liquid spills due to NOₓ emission risks .

- Personal Protective Equipment (PPE) : Nitrile gloves, full-face shields, and fume hoods are mandatory during thermal decomposition .

Q. How does this compound solubility vary in multicomponent aqueous systems?

In ternary systems (e.g., H₂O–Zn(NO₃)₂–HNO₃), lead nitrate solubility decreases linearly with increasing Zn(NO₃)₂ concentration. At 55°C, Pb(NO₃)₂ solubility drops by 40% in 2 M Zn(NO₃)₂ due to common-ion effects. Empirical models derived from simplex-lattice design predict solubility within ±5% error .

Q. What analytical techniques resolve contradictions in cation identification during salt analysis?

Misidentification (e.g., Mn²⁺ vs. Zn²⁺ in ) is addressed via:

- Selective Precipitation : Zn²⁺ forms white Zn(OH)₂ in NH₄OH (pH 10), redissolving in excess NaOH to form [Zn(OH)₄]²⁻. Mn²⁺ precipitates as brown MnO(OH)₂ under similar conditions .

- Spectroscopy : Atomic absorption spectroscopy (AAS) confirms Zn²⁺ at 213.9 nm with a detection limit of 0.01 ppm .

Q. What thermodynamic factors govern this compound’s reactivity in redox reactions?

- Oxidation Potential : Zn(NO₃)₂ acts as an oxidizer (E° = +1.99 V vs. SHE) in acidic media, enabling reactions with Fe, Al, or Mg.

- Decomposition Pathway : At 125°C, Zn(NO₃)₂ → ZnO + 4NO₂ + O₂. Differential scanning calorimetry (DSC) reveals an endothermic peak at 36.4°C (melting) and exothermic decomposition above 110°C .

Q. Data Contradictions and Troubleshooting

- Erroneous Cation Identification : incorrectly identifies Zn²⁺ as Mn²⁺. Confirmatory tests (e.g., dithizone complexation for Zn²⁺) and cross-referencing with X-ray diffraction (XRD) prevent such errors .

- Solubility Discrepancies : Variability in Zn(NO₃)₂ solubility across studies (e.g., 184.3 g/100 mL vs. 2.065 g/cm³ density in and ) arises from hydration state differences (anhydrous vs. hexahydrate). Always specify hydration status in reporting .

属性

IUPAC Name |

zinc;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Zn/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDPHDOFVYQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

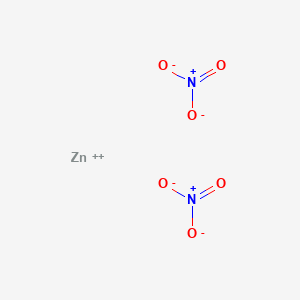

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(NO3)2, Array, N2O6Zn | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890636 | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc nitrate is a colorless crystalline solid. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a catalyst in the manufacture of other chemicals, in medicine, and in dyes., Dry Powder; Liquid, Colorless solid; [ICSC] White solid; mp = 45.5 deg C (trihydrate); [HSDB], COLOURLESS CRYSTALS OR POWDER. | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY: 184.3 G/100 CC WATER @ 20 °C /HEXAHYDRATE/, Soluble in alcohol., In water, 93 g/100g., Solubility in water, g/100ml at 20 °C: 200 (very good) | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.07 at 68 °F (USCG, 1999) - Denser than water; will sink, DENSITY: 2.065 G/CU CM @ 14 °C /HEXAHYDRATE/, Relative density (water = 1): 2.07 (hexahydrate) | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White powder | |

CAS No. |

7779-88-6 | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDO66F5U49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

97 °F (USCG, 1999), -18 °C /hydrate/, ~110 °C | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。